1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 131519-56-7
VCID: VC5243800
InChI: InChI=1S/C13H19N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17)
SMILES: C1CCC(CC1)NC(=O)NCC2=CC=NC=C2
Molecular Formula: C13H19N3O
Molecular Weight: 233.315

1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea

CAS No.: 131519-56-7

Cat. No.: VC5243800

Molecular Formula: C13H19N3O

Molecular Weight: 233.315

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea - 131519-56-7

Specification

CAS No. 131519-56-7
Molecular Formula C13H19N3O
Molecular Weight 233.315
IUPAC Name 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea
Standard InChI InChI=1S/C13H19N3O/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17)
Standard InChI Key GRFSYZCLGWVEOX-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)NCC2=CC=NC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea features a urea backbone (-NH-C(=O)-NH-) bridging two distinct substituents: a cyclohexyl group and a pyridin-4-ylmethyl unit. The cyclohexyl group contributes hydrophobicity and conformational rigidity, while the pyridine ring introduces aromaticity and potential hydrogen-bonding sites via its nitrogen atom. The compound’s IUPAC name, 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea, reflects this substitution pattern.

Spectroscopic Characterization

While specific spectral data for 1-cyclohexyl-3-(pyridin-4-ylmethyl)urea are unavailable in the provided sources, its structural analogs exhibit predictable NMR and IR features. The urea carbonyl typically appears near 1650–1700 cm⁻¹ in IR spectra, while pyridine protons resonate between δ 7.2–8.5 ppm in ¹H NMR.

Synthetic Methodologies

Primary Synthesis Route

The most reported synthesis involves the reaction of cyclohexyl isocyanate with pyridin-4-ylmethylamine under anhydrous conditions:

Reaction Scheme:
Cyclohexyl isocyanate+Pyridin-4-ylmethylamine1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea\text{Cyclohexyl isocyanate} + \text{Pyridin-4-ylmethylamine} \rightarrow \text{1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea}

This exothermic reaction proceeds via nucleophilic addition of the amine to the isocyanate carbonyl, forming a stable urea linkage. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically employed, with reaction completion monitored by thin-layer chromatography (TLC).

Alternative Approaches

Alternative methods include:

  • Nucleophilic addition of potassium cyanate to preformed amines.

  • Phosgene-mediated coupling, though this raises safety concerns due to phosgene’s toxicity .

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)PurityScalability
Isocyanate-amine coupling60–75>95%High
Potassium cyanate route40–55~90%Moderate
Phosgene-mediated70–85>98%Low

Applications and Comparative Analysis

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Its urea group mimics peptide bonds, enabling interactions with proteolytic enzymes.

Table 3: Structural and Functional Comparison

CompoundSubstituentKey Activity
1-Cyclohexyl-3-(pyridin-4-ylmethyl)ureaPyridin-4-ylmethylUndefined (research use)
1-Cyclohexyl-3-(piperidin-4-yl)ureaPiperidin-4-ylMetabolic enzyme inhibition
1-Cyclohexyl-3-(pyridin-3-ylmethyl)ureaPyridin-3-ylmethylSimilar to 4-yl isomer

Positional isomerism (3- vs. 4-pyridyl) significantly alters electronic properties and binding affinities, underscoring the need for regioselective synthesis.

Future Directions

Critical research gaps include:

  • Target identification via high-throughput screening.

  • ADME/Tox profiling to assess bioavailability and safety.

  • Structural optimization to enhance selectivity and potency.

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